2-Methyl-3-(methylthio)propanoic Acid-d3 chemical properties
2-Methyl-3-(methylthio)propanoic Acid-d3 chemical properties
High-Fidelity Internal Standard for Metabolomics and Flavor Chemistry
Executive Summary
This technical guide profiles 2-Methyl-3-(methylthio)propanoic Acid-d3 (MMPA-d3), a stable isotope-labeled isotopologue of the volatile sulfur compound (VSC) 2-methyl-3-(methylthio)propanoic acid. Distinct from its unbranched analog (3-methylthiopropionic acid), this compound features an
MMPA-d3 serves as the "Gold Standard" internal reference for the quantification of trace sulfur volatiles in complex matrices (e.g., Ananas comosus extracts, fermented beverages, and biological fluids). Its primary utility lies in correcting for ionization suppression and extraction variability during Gas Chromatography-Mass Spectrometry (GC-MS) workflows.
Chemical Identity & Physicochemical Properties[1][2]
The deuterated label is strategically positioned on the
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 2-Methyl-3-(trideuteriomethylthio)propanoic acid |
| CAS Number (Unlabeled) | 58809-73-7 (Acid) / 80986-28-3 (Methyl Ester) |
| CAS Number (Labeled) | 1374320-97-4 |
| Molecular Formula | |
| Molecular Weight | 137.22 g/mol |
| Isotopic Purity | |
| Appearance | Colorless to pale yellow viscous liquid |
| pKa (Calculated) | ~4.78 (Carboxylic acid moiety) |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Chloroform; Sparingly soluble in water (pH dependent) |
| Odor Profile | Sulfurous, metallic, faintly fruity (pineapple-like notes upon dilution) |
Synthesis & Stability Logic
Synthetic Route (Michael Addition)
The synthesis of MMPA-d3 typically employs a base-catalyzed Michael addition. Methacrylic acid acts as the Michael acceptor, while deuterated sodium methanethiolate (
Reaction Logic:
-
Activation: Methacrylic acid is activated by a weak base.
-
Addition: The thiolate anion (
) attacks the -carbon of the methacrylate. -
Protonation: The resulting enolate is protonated to yield the final acid.
Stability & Storage (The "Self-Validating" Protocol)
Sulfur-containing acids are prone to oxidation, forming sulfoxides (
-
Critical Control Point: Storage at -20°C under an inert atmosphere (Argon/Nitrogen) is mandatory.
-
Validation: Periodically check the stock solution via LC-MS or GC-MS (after derivatization). The appearance of a peak at M+16 (sulfoxide) indicates degradation.
Analytical Applications & Methodology
The Role of MMPA-d3 in Quantitation
In GC-MS analysis of flavor volatiles, matrix effects (e.g., co-eluting sugars or lipids in fruit extracts) can suppress analyte ionization. MMPA-d3 co-elutes with the target analyte (MMPA) but is mass-resolved (+3 Da).
-
Mechanism: Since the physicochemical properties of the d3-analog are nearly identical to the analyte, any loss during extraction or injection applies equally to both.
-
Calculation: The ratio of Analyte Area to Internal Standard Area is used for quantification, mathematically canceling out errors.
Experimental Protocol: GC-MS Quantification
Objective: Quantify MMPA in a biological/food matrix using MMPA-d3.
Step 1: Sample Preparation & Spiking
-
Weigh 5.0 g of sample (homogenized).
-
Spike: Add 10
L of MMPA-d3 Internal Standard solution (100 g/mL in MeOH). This is the critical normalization step. -
Acidify to pH < 2 with 1M HCl to protonate the acid (ensuring partition into organic phase).
Step 2: Extraction
-
Add 5 mL Dichloromethane (DCM) or Ethyl Acetate.
-
Vortex (2 min) and Centrifuge (3000 x g, 5 min).
-
Collect the organic (lower) layer. Dry over anhydrous
.
Step 3: Derivatization (Methylation)
-
Why? Carboxylic acids tail badly on non-polar GC columns. Methylation improves volatility and peak shape.
-
Reagent: Add 200
L of -Methanol (14%) or TMS-Diazomethane. -
Incubate at 60°C for 30 mins.
-
Neutralize/Quench with saturated
. Extract into Hexane.
Step 4: GC-MS Analysis
-
Column: DB-5MS or DB-Wax (Polar columns separate sulfur isomers better).
-
Inlet: Splitless, 250°C.
-
MS Detection: SIM (Selected Ion Monitoring) Mode.[1][2]
-
Target (Methyl Ester): m/z 148 (Molecular Ion), 88 (McLafferty Rearrangement).
-
IS (d3-Methyl Ester): m/z 151 (Molecular Ion), 91 (Shifted Fragment).
-
Visualizations
Synthetic Pathway (Michael Addition)
Figure 1: Synthesis of MMPA-d3 via Michael addition of trideuteriomethanethiolate to methacrylic acid.
Analytical Workflow (GC-MS)
Figure 2: Self-validating analytical workflow for the quantification of MMPA using the d3-isotopologue.
References
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Pharmaffiliates. (n.d.). 2-Methyl-3-(methylthio)propanoic Acid-d3 - Certificate of Analysis & Properties. Retrieved October 26, 2023, from [Link]
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The Good Scents Company. (2023). Methyl 2-methyl-3-(methylthio)propionate: Flavor and Fragrance Properties. Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 3018979: Methyl 2-methyl-3-(methylthio)propionate. Retrieved October 26, 2023, from [Link]
-
Steele, R. D., & Benevenga, N. J. (1979). The synthesis of radioactive 3-methylthiopropionate and other alkylthio fatty acids. Analytical Biochemistry, 98(2), 281-286. (Foundational synthesis logic for thio-propionates). [Link]
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Perestrelo, R., et al. (2019). Analytical Methodologies for the Determination of Organosulfur Compounds in Wines. Beverages, 5(4), 62. (Protocol grounding for VSC extraction). [Link]
